1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate
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Overview
Description
1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate is a chemical compound with the molecular formula C12H13NO5S. It is characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3, making it a member of the N-isoindoline-1,3-dione heterocycles .
Preparation Methods
The synthesis of 1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as glacial acetic acid . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate undergoes various chemical reactions, including substitution, oxidation, and reduction . Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents . For example, the compound can undergo nucleophilic substitution reactions with halogens to form halogenated derivatives . Oxidation reactions can lead to the formation of carboxylic acids, while reduction reactions can yield alcohols or amines .
Scientific Research Applications
1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate has been extensively studied for its applications in scientific research . In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it has shown potential as a therapeutic agent due to its ability to interact with biological targets . In medicine, it is being investigated for its potential use in drug development . Additionally, the compound has applications in the materials science industry, where it is used as a precursor for the synthesis of photochromic materials and polymer additives .
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate can be compared with other similar compounds, such as N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide and N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide . These compounds share the isoindoline-1,3-dione scaffold but differ in their substituents and functional groups . The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from these similar compounds .
Properties
IUPAC Name |
1-(1,3-dioxoisoindol-2-yl)propyl methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S/c1-3-10(18-19(2,16)17)13-11(14)8-6-4-5-7-9(8)12(13)15/h4-7,10H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJVPTNTFQVYAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(N1C(=O)C2=CC=CC=C2C1=O)OS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721285 |
Source
|
Record name | 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115306-79-1 |
Source
|
Record name | 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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